molecular formula C19H25NO3S B2794867 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(neopentyloxy)pyridine CAS No. 306978-47-2

4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(neopentyloxy)pyridine

Cat. No. B2794867
CAS RN: 306978-47-2
M. Wt: 347.47
InChI Key: QIOCRCNQUZAYHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(neopentyloxy)pyridine (4,6-DMS-2-NOP) is a compound that is used in a variety of scientific laboratory experiments and research studies. It is a heterocyclic compound, meaning it contains at least one atom of a different element in its ring structure. 4,6-DMS-2-NOP is a derivative of pyridine, an aromatic heterocyclic organic compound that is found in some plants and is used in the production of drugs and dyes. 4,6-DMS-2-NOP has been used in a variety of scientific research applications and has a wide range of biochemical and physiological effects.

Scientific Research Applications

4,6-DMS-2-NOP has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 2-methyl-4,6-dimethyl-3-pyridinesulfonyl-2-(neopentyloxy)pyridine (MDP-2-NOP). It has also been used in the synthesis of a variety of other heterocyclic compounds, such as 2-methyl-4,6-dimethyl-3-pyridinesulfonyl-2-pyridin-3-yloxy-pyridine (MDP-2-POP). Additionally, 4,6-DMS-2-NOP has been used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug diclofenac.

Mechanism of Action

4,6-DMS-2-NOP has a variety of biochemical and physiological effects. Its mechanism of action is not fully understood, but it is believed to act as an agonist of certain receptors in the body, such as the prostaglandin E2 receptor (EP2). This receptor is involved in a variety of physiological processes, such as inflammation and pain. It is believed that 4,6-DMS-2-NOP binds to this receptor, activating it and causing a cascade of biochemical reactions that lead to its effects.
Biochemical and Physiological Effects
4,6-DMS-2-NOP has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, as well as anti-allergic effects. It has also been shown to have analgesic effects, meaning it can reduce pain. Additionally, it has been shown to have anti-cancer effects, as well as anti-viral effects.

Advantages and Limitations for Lab Experiments

4,6-DMS-2-NOP has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, making it a useful compound for a variety of laboratory experiments. Additionally, it is a relatively stable compound, meaning it can be stored for long periods of time without degrading. However, it is also a relatively expensive compound, making it cost prohibitive for some experiments.

Future Directions

As 4,6-DMS-2-NOP is a relatively new compound, there are a number of potential future directions for research. One potential future direction is to further explore its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore potential applications for the compound, such as its use in the development of new pharmaceuticals. Further research could also be done to explore potential uses for the compound in the field of biotechnology, such as its use in gene editing. Finally, further research could be done to explore potential ways to reduce the cost of synthesizing the compound, making it more accessible for laboratory experiments.

Synthesis Methods

4,6-DMS-2-NOP is synthesized through a process called Stille coupling. Stille coupling is a method of organic synthesis that uses a palladium-catalyzed cross-coupling reaction of organostannanes and organo-halides. In this process, two organic molecules are combined to form a single molecule. In the case of 4,6-DMS-2-NOP, the two molecules are a pyridine derivative and an organo-halide. The reaction is carried out in the presence of a palladium catalyst, which facilitates the formation of a new carbon-carbon bond between the two molecules. The reaction is typically carried out in a solvent such as dimethylformamide (DMF).

properties

IUPAC Name

2-(2,2-dimethylpropoxy)-4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S/c1-13-9-7-8-10-16(13)24(21,22)17-14(2)11-15(3)20-18(17)23-12-19(4,5)6/h7-11H,12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOCRCNQUZAYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)OCC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(neopentyloxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.